

## CAS number and IUPAC name for 5-Methyl-3-(trifluoromethyl)isoxazole

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

5-Methyl-3(trifluoromethyl)isoxazole

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# A Technical Guide to 5-Methyl-3- (trifluoromethyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **5-Methyl-3-(trifluoromethyl)isoxazole**, a fluorinated heterocyclic compound of interest in medicinal chemistry. It covers its chemical identity, synthesis protocols, and the therapeutic potential inferred from structurally related molecules.

## **Chemical Identity and Properties**

**5-Methyl-3-(trifluoromethyl)isoxazole** is identified by the CAS Number 111079-03-9.[1] The trifluoromethyl (-CF3) group is a key feature, often incorporated into drug candidates to enhance metabolic stability, bioavailability, and binding affinity.[2] The presence of this strongly electron-withdrawing group can significantly alter the physicochemical properties of the parent molecule.[2][3][4]

A summary of its key chemical properties is presented below.



Property	Value	Reference
IUPAC Name	5-Methyl-3- (trifluoromethyl)isoxazole	N/A
CAS Number	111079-03-9	[1]
Molecular Formula	C5H4F3NO	[1]
Molecular Weight	167.09 g/mol	[1]
SMILES Code	FC(C1=NOC(C)=C1)(F)F	[1]
Storage	Sealed in dry, 2-8°C	[1]

## **Synthesis and Experimental Protocols**

While specific synthesis routes for **5-Methyl-3-(trifluoromethyl)isoxazole** are not extensively detailed, a general and robust protocol for preparing 5-substituted-3-(trifluoromethyl)isoxazoles has been established.[5][6] This methodology is based on the [3+2] cycloaddition reaction between trifluoroacetonitrile oxide (generated in situ) and an appropriate alkyne.[6] For the synthesis of the target compound, the alkyne substrate would be propyne.

This protocol is adapted from established methods for the cycloaddition of trifluoroacetonitrile oxide with alkyl alkynes.[5]

Step 1: Preparation of Trifluoroacetonitrile Oxide Precursor The synthesis begins with the preparation of a stable precursor for trifluoroacetonitrile oxide, such as trifluorohydroximoyl bromide, which can be synthesized from commercially available trifluoromethylated hemiacetals.[6]

#### Step 2: [3+2] Cycloaddition Reaction

- An ether solution of the trifluoroacetonitrile oxide precursor (1.0 eq.) and the corresponding alkyl alkyne (e.g., propyne, 2.0 eq.) are dissolved in toluene.
- A solution of sodium carbonate (Na2CO3, 2.0 eq.) in water is added dropwise to the stirred reaction mixture via a syringe pump over a period of 16 hours at room temperature.[5]



- Upon completion, hexane is added to the mixture. The resulting precipitate is filtered off and washed with ethyl acetate.
- The combined organic filtrate is washed sequentially with water and brine, dried over magnesium sulfate (MgSO4), and concentrated under reduced pressure.[5]
- The crude product is purified by flash column chromatography (e.g., hexane → EtOAc/hexane gradient) to afford the final 5-alkyl-3-(trifluoromethyl)isoxazole.[5]

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- To cite this document: BenchChem. [CAS number and IUPAC name for 5-Methyl-3-(trifluoromethyl)isoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026444#cas-number-and-iupac-name-for-5-methyl-3trifluoromethyl-isoxazole]

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